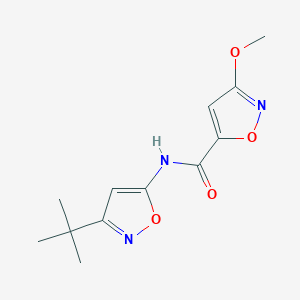

Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is the reaction between cyclohexanone and 2-chlorophenyl magnesium bromide followed by dehydration in the presence of an acidic ionic liquid. The resulting intermediate, 1-(2-chlorophenyl)-cyclohexene , undergoes oxidation with potassium permanganate to yield the corresponding hydroxy ketone intermediate . Finally, imination of this intermediate with methylamine and rearrangement at elevated temperature leads to the synthesis of Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate .

Physical And Chemical Properties Analysis

Scientific Research Applications

- Anticancer Potential : Ethyl α-ethylacetoacetate derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, including melanoma and leukemia .

- Antimicrobial Activity : Investigations suggest that these derivatives possess antimicrobial properties. They may inhibit the growth of bacteria, fungi, and other pathogens .

- Building Block for Indole Derivatives : Ethyl α-ethylacetoacetate serves as a valuable building block in the synthesis of indole derivatives. Indoles are significant heterocyclic compounds found in natural products and drugs. Researchers have developed novel methods to construct indole moieties using this compound .

- Friedländer Reaction : Ethyl α-ethylacetoacetate participates in the Friedländer reaction, leading to the formation of quinoline derivatives. Quinolines have diverse biological activities and are relevant in drug discovery .

- Metal-Organic Frameworks (MOFs) : Ethyl α-ethylacetoacetate can be incorporated into MOFs, such as MIL53(Al) and MIL-101(Cr). These MOFs have been investigated for their catalytic properties, including Friedländer reactions and other transformations .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Materials Science and Catalysis

properties

IUPAC Name |

ethyl 2-(2-chloroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZLKKYWUTVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)

![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)

![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)